3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride
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Overview
Description
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents to form the desired pyrido[4,3-D]pyrimidine core . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to selective formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrido[4,3-D]pyrimidine core, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in inhibiting PARP-1, which is involved in DNA repair mechanisms.
Mechanism of Action
The compound exerts its effects primarily by inhibiting PARP-1, a key enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrido[3,4-d]pyrimidine: Known for its antiproliferative and antimicrobial properties.
Pyrido[3,2-d]pyrimidine: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
Its structural features allow for selective binding to the active site of PARP-1, making it a promising candidate for further development .
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;/h4,8H,1-3H2,(H,10,11,12);1H |
InChI Key |
JXTMLUDMGOPMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1=NC(=O)NC2=O.Cl |
Origin of Product |
United States |
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